molecular formula C10H14O4 B12606117 [(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde CAS No. 917613-23-1

[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde

Cat. No.: B12606117
CAS No.: 917613-23-1
M. Wt: 198.22 g/mol
InChI Key: RRUHESYIEAZOPW-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for [(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes . The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which [(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde exerts its effects involves its ability to form stable spirocyclic structures. These structures can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The specific pathways involved depend on the context of its application, such as in enzyme catalysis or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in the synthesis of complex organic molecules.

Properties

CAS No.

917613-23-1

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-[(2S)-3-oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde

InChI

InChI=1S/C10H14O4/c11-7-4-8-9(12)14-10(13-8)5-2-1-3-6-10/h7-8H,1-6H2/t8-/m0/s1

InChI Key

RRUHESYIEAZOPW-QMMMGPOBSA-N

Isomeric SMILES

C1CCC2(CC1)O[C@H](C(=O)O2)CC=O

Canonical SMILES

C1CCC2(CC1)OC(C(=O)O2)CC=O

Origin of Product

United States

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